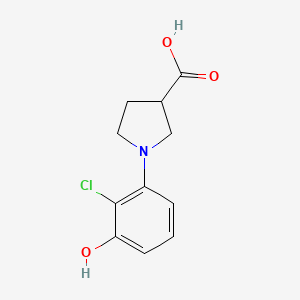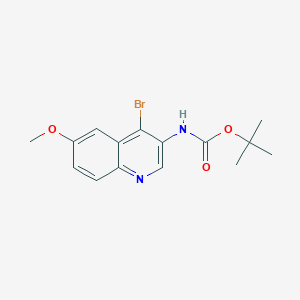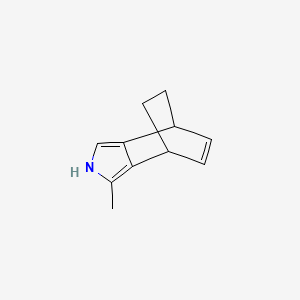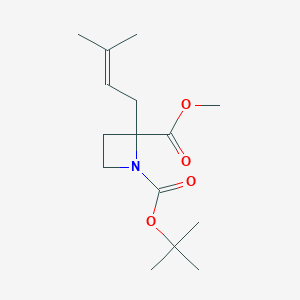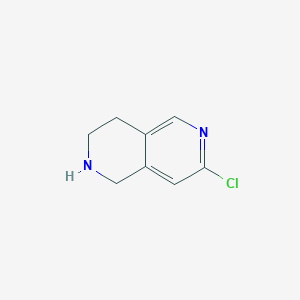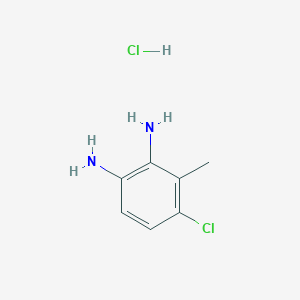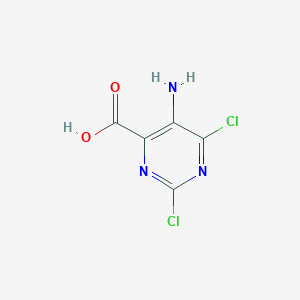![molecular formula C7H3BrN2O2S B1510318 2-Bromo-7-nitrobenzo[d]thiazole CAS No. 3507-49-1](/img/structure/B1510318.png)
2-Bromo-7-nitrobenzo[d]thiazole
Vue d'ensemble
Description
“2-Bromo-7-nitrobenzo[d]thiazole” is a chemical compound used for industrial and scientific research . It has a molecular formula of C7H3BrN2O2S and a molecular weight of 259.08 g/mol .
Synthesis Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A specific synthesis method for a similar compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, involves bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H3BrN2O2S . The compound has a molecular weight of 259.08 g/mol .
Mécanisme D'action
Target of Action
2-Bromo-7-nitrobenzo[d]thiazole is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes . For instance, some thiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may interact with bacterial cells .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, implying that they may influence various biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may induce various molecular and cellular effects .
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling “2-Bromo-7-nitrobenzo[d]thiazole”. In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-7-nitrobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting various cellular processes. The nitro group on this compound is believed to be responsible for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function . Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA, causing strand breaks and inhibiting replication . The bromine atom and nitro group on this compound contribute to its ability to form reactive intermediates that can covalently modify biomolecules . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes reduction and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The nitro group on this compound is reduced to an amino group, which can then be conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The distribution of this compound is influenced by its lipophilicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell . The localization of this compound is essential for its interaction with biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
2-bromo-7-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBTTMQBPXQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738635 | |
| Record name | 2-Bromo-7-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-49-1 | |
| Record name | 2-Bromo-7-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
![8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1510237.png)
